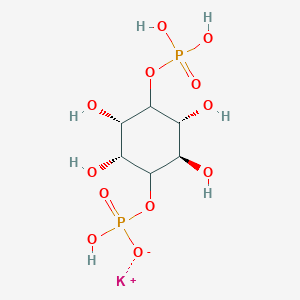
4-(4-Aminobenzene-1-sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobenzene-1-sulfonyl)benzonitrile, also known as ABSB, is a chemical compound that has gained significant attention in scientific research due to its various potential applications in drug development, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Aminobenzene-1-sulfonyl)benzonitrile in lab experiments is its potent anticancer activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. Another potential direction is the investigation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile and its potential applications in other disease areas beyond cancer.
Synthesis Methods
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile involves the reaction between 4-aminobenzene-1-sulfonamide and benzonitrile. This reaction is typically carried out in the presence of a catalyst such as cuprous chloride and a solvent such as acetonitrile. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
101533-57-7 |
|---|---|
Product Name |
4-(4-Aminobenzene-1-sulfonyl)benzonitrile |
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,15H2 |
InChI Key |
FDEXQTPYOIODAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















